![molecular formula C19H12Cl3N3 B2375364 2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 339112-60-6](/img/structure/B2375364.png)
2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
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Description
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that is used in the synthesis of other compounds, and has been studied for its potential in a variety of biochemical and physiological effects.
Scientific Research Applications
Chemistry and Properties
The chemistry and properties of compounds containing 2,2'-pyridine-2,6-diylbis(1H-benzimidazole), closely related to the specified compound, have been extensively reviewed. These compounds are notable for their diverse protonated and/or deprotonated forms, complex compounds, and significant properties like spectroscopic attributes, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).
Synthesis Methods
Innovative methods for synthesizing pyrido[1,2-a]benzimidazoles, which include the structure of interest, have been explored. These methods are significant in medicinal chemistry for their solubility and DNA intercalation properties, and in materials chemistry for their fluorescence (Masters et al., 2011).
Antimicrobial Applications
Some substituted pyrimido[1,6-a]-benzimidazoles, closely related to the chemical of interest, have been synthesized and evaluated for potential antimicrobial agents (Badawey et al., 1989).
Anti-inflammatory Activity
2-(2-pyridinyl)benzimidazoles, closely related to the compound , have been synthesized and evaluated for their anti-inflammatory activity. This includes derivatives like 2-(5-ethylpyridin-2-yl)benzimidazole, which showed promising results (Tsukamoto et al., 1980).
Heterocyclic Systems
3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used to construct a variety of heterocyclic systems including pyrido[1,2-a] benzimidazole, demonstrating its versatile use in creating novel heterocyclic compounds with potential biological applications (Ibrahim et al., 2022).
DNA Detection Probes
Novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized for potential applications as DNA-specific fluorescent probes. This research highlights the compound's relevance in molecular biology and genetic analysis (Perin et al., 2011).
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-7-5-12(9-15(14)21)11-25-17-4-2-1-3-16(17)24-19(25)13-6-8-18(22)23-10-13/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNBSIEFCIZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=CN=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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